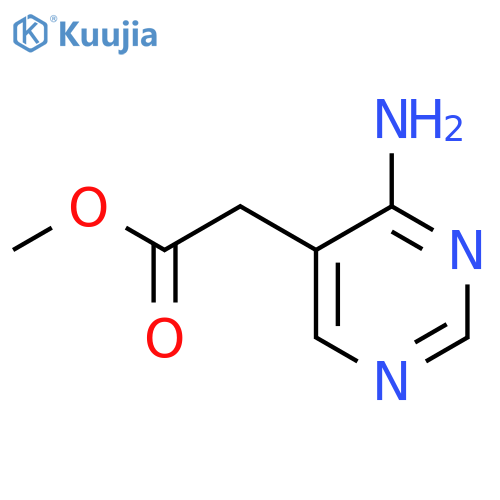

Cas no 1782271-75-3 (Methyl 2-(4-aminopyrimidin-5-yl)acetate)

1782271-75-3 structure

商品名:Methyl 2-(4-aminopyrimidin-5-yl)acetate

CAS番号:1782271-75-3

MF:C7H9N3O2

メガワット:167.165261030197

MDL:MFCD28642829

CID:5685592

PubChem ID:84049094

Methyl 2-(4-aminopyrimidin-5-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(4-aminopyrimidin-5-yl)acetate

- EN300-24133605

- 1782271-75-3

- Methyl 2-(4-aminopyrimidin-5-yl)acetate

-

- MDL: MFCD28642829

- インチ: 1S/C7H9N3O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3,(H2,8,9,10)

- InChIKey: HOSGXNGKSXNAPN-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC1=CN=CN=C1N)=O

計算された属性

- せいみつぶんしりょう: 167.069476538g/mol

- どういたいしつりょう: 167.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

Methyl 2-(4-aminopyrimidin-5-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24133605-0.1g |

methyl 2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 0.1g |

$376.0 | 2024-06-19 | |

| Enamine | EN300-24133605-1.0g |

methyl 2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 1.0g |

$1086.0 | 2024-06-19 | |

| Enamine | EN300-24133605-0.25g |

methyl 2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 0.25g |

$538.0 | 2024-06-19 | |

| Enamine | EN300-24133605-5g |

methyl 2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 5g |

$3147.0 | 2023-09-15 | |

| 1PlusChem | 1P0293BG-2.5g |

methyl2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 2.5g |

$2691.00 | 2024-06-18 | |

| Enamine | EN300-24133605-10g |

methyl 2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 10g |

$4667.0 | 2023-09-15 | |

| Enamine | EN300-24133605-1g |

methyl 2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 1g |

$1086.0 | 2023-09-15 | |

| 1PlusChem | 1P0293BG-100mg |

methyl2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 100mg |

$527.00 | 2024-06-18 | |

| 1PlusChem | 1P0293BG-10g |

methyl2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 10g |

$5831.00 | 2023-12-20 | |

| Aaron | AR0293JS-5g |

methyl2-(4-aminopyrimidin-5-yl)acetate |

1782271-75-3 | 95% | 5g |

$4353.00 | 2023-12-15 |

Methyl 2-(4-aminopyrimidin-5-yl)acetate 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

1782271-75-3 (Methyl 2-(4-aminopyrimidin-5-yl)acetate) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量